molecular formula C7H9BrO2S2 B1440010 2-Bromo-5-(isopropylsulfonyl)thiophene CAS No. 1020743-47-8

2-Bromo-5-(isopropylsulfonyl)thiophene

Cat. No.: B1440010
CAS No.: 1020743-47-8
M. Wt: 269.2 g/mol
InChI Key: XNGBOWTXDXREBB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(isopropylsulfonyl)thiophene typically involves the bromination of 5-(isopropylsulfonyl)thiophene. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds as follows:

5-(isopropylsulfonyl)thiophene+NBSThis compound\text{5-(isopropylsulfonyl)thiophene} + \text{NBS} \rightarrow \text{this compound} 5-(isopropylsulfonyl)thiophene+NBS→this compound

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(isopropylsulfonyl)thiophene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of 2-substituted thiophene derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiophene sulfides.

Scientific Research Applications

2-Bromo-5-(isopropylsulfonyl)thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(isopropylsulfonyl)thiophene in various reactions involves the activation of the bromine atom or the sulfonyl group. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the thiophene ring. In oxidation and reduction reactions, the sulfonyl group undergoes changes in its oxidation state, leading to the formation of different products .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(methylsulfonyl)thiophene
  • 2-Bromo-5-(ethylsulfonyl)thiophene
  • 2-Bromo-5-(propylsulfonyl)thiophene

Uniqueness

2-Bromo-5-(isopropylsulfonyl)thiophene is unique due to the presence of the isopropylsulfonyl group, which imparts distinct steric and electronic properties compared to its methyl, ethyl, and propyl analogs. These differences can influence the reactivity and selectivity of the compound in various chemical reactions .

Properties

IUPAC Name

2-bromo-5-propan-2-ylsulfonylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrO2S2/c1-5(2)12(9,10)7-4-3-6(8)11-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGBOWTXDXREBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676895
Record name 2-Bromo-5-(propane-2-sulfonyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020743-47-8
Record name 2-Bromo-5-(propane-2-sulfonyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5-(isopropylsulfonyl)thiophene
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